(3-Ethoxy-5-(trifluoromethyl)phenyl)methanol
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Overview
Description
(3-Ethoxy-5-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group . The ethoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-5-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., sodium ethoxide) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alkane.
Scientific Research Applications
(3-Ethoxy-5-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (3-Ethoxy-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)methanol: Similar structure but with an additional trifluoromethyl group.
(3-Ethoxyphenyl)methanol: Lacks the trifluoromethyl group.
(3-Trifluoromethylphenyl)methanol: Lacks the ethoxy group.
Uniqueness: (3-Ethoxy-5-(trifluoromethyl)phenyl)methanol is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical properties. The presence of both groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
[3-ethoxy-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-5,14H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURDTIPJCKENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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